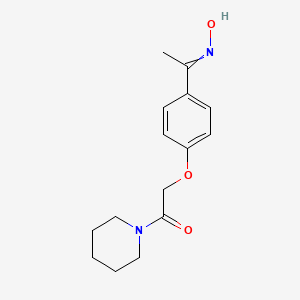
Pifoxima
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pifoxima is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a synthetic compound that has garnered attention due to its unique properties and effectiveness in specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pifoxima typically involves multiple steps, starting from readily available starting materials. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency. The industrial process may also incorporate advanced techniques such as crystallization and purification to achieve high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pifoxima undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield different products, depending on the reducing agents used.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of this compound.
Applications De Recherche Scientifique
Pifoxima has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: this compound is used in the development of agricultural chemicals, including pesticides and herbicides, due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of Pifoxima involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, disrupt cellular processes, or interfere with the synthesis of essential biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Pifoxima can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as oxamyl, methomyl, and aldicarb share some structural similarities with this compound.
Uniqueness: this compound stands out due to its specific mode of action, higher efficacy in certain applications, and potentially lower toxicity compared to some of its counterparts.
Propriétés
Numéro CAS |
31224-92-7 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3/b16-12- |
Clé InChI |
XUDSQIDNHJMBBW-VBKFSLOCSA-N |
SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
SMILES isomérique |
C/C(=N/O)/C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
SMILES canonique |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















